molecular formula C20H27N5O4S B2649478 5-((2,5-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-84-0

5-((2,5-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2649478
CAS RN: 869343-84-0
M. Wt: 433.53
InChI Key: KKYYIUUEVPERIS-UHFFFAOYSA-N
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Description

5-((2,5-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C20H27N5O4S and its molecular weight is 433.53. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antiproliferative Activities

Some 1,2,4-triazole derivatives, related to the complex structure , have been synthesized and evaluated for their antimicrobial activities. These compounds have shown good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents. Moreover, certain derivatives have also been studied for their anti-proliferative activities against various cancer cell lines, including prostate, colorectal, and breast cancers, demonstrating significant potential in cancer treatment. The findings suggest that modifications to the 1,2,4-triazole backbone, similar to the one in the query compound, can lead to promising antimicrobial and anticancer agents (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007; L. H. Al-Wahaibi, A. A. Mohamed, Samar S. Tawfik, H. M. Hassan, A. El-Emam, 2021).

Antioxidant Properties

Research into novel triazolo and triazine derivatives has revealed compounds with significant in vitro antioxidant activity, assessed using DPPH (2,2′-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing/antioxidant power) methods. These studies highlight the potential of triazole and triazine derivatives, which share a structural motif with the query compound, in designing antioxidants that could mitigate oxidative stress-related diseases (Azhar Hajri, D. Alimi, K. Rtibi, H. Sebai, 2022).

Serotonin Receptor Antagonism

Bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, structurally related to the target compound, have been synthesized and evaluated for their serotonin (5-HT2) and alpha 1 receptor antagonist activities. These compounds demonstrate significant potential for treating disorders associated with the serotonin system, such as depression, anxiety, and schizophrenia. The research points towards the utility of these chemical structures in developing new therapeutic agents targeting the central nervous system (Yoshifumi Watanabe, H. Usui, Shozo Kobayashi, H. Yoshiwara, T. Shibano, Tsuyoshi Tanaka, Y. Morishima, M. Yasuoka, M. Kanao, 1992).

Solubility and Physicochemical Properties

The solubility thermodynamics and partitioning processes of a novel antifungal compound from the 1,2,4-triazole class have been studied. These properties are crucial for the pharmacokinetics and pharmacodynamics of potential drugs, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles. This research provides insights into optimizing the physicochemical properties of triazole derivatives for better therapeutic efficacy (T. Volkova, I. Levshin, G. Perlovich, 2020).

properties

IUPAC Name

5-[(2,5-dimethoxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O4S/c1-13-21-20-25(22-13)19(27)18(30-20)17(24-8-6-23(7-9-24)10-11-26)15-12-14(28-2)4-5-16(15)29-3/h4-5,12,17,26-27H,6-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYYIUUEVPERIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=C(C=CC(=C3)OC)OC)N4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2,5-Dimethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

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